molecular formula C19H20N4O2 B6623873 (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

(5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No. B6623873
M. Wt: 336.4 g/mol
InChI Key: SJTIZHZDVJAOJG-UHFFFAOYSA-N
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Description

(5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, also known as EBP or 7, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of drug discovery. EBP is a synthetic compound that has been shown to have a number of interesting properties, including its ability to bind to certain receptors in the brain and its potential as a treatment for various neurological disorders. In

Mechanism of Action

The exact mechanism of action of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have antidepressant and anxiolytic effects, as well as antipsychotic effects. (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has also been shown to have anxiolytic effects in humans, although further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the activity of these receptors. However, the synthesis of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex process that requires expertise in organic chemistry, which may limit its use in some labs. Additionally, the high cost of synthesizing (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone may also be a limitation for some researchers.

Future Directions

There are several future directions for research on (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. One area of interest is the development of new drugs that target the same receptors as (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, but with improved pharmacological properties. Another area of interest is the study of the long-term effects of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone on the brain, including its potential for neuroprotection. Finally, further research is needed to fully understand the mechanism of action of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a synthetic compound that has been of great interest to scientists due to its potential applications in the field of drug discovery. Its high affinity for certain receptors in the brain and its potential as a treatment for various neurological disorders make it a promising area of research. While the synthesis of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex process that requires expertise in organic chemistry, its potential applications make it a valuable tool for studying the activity of certain receptors in the brain. Further research is needed to fully understand the mechanism of action of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone and its potential for use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1-benzofuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with 4-pyrimidin-2-ylpiperazine to form the final product, (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. The synthesis of (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone requires expertise in organic chemistry and is not a simple process.

Scientific Research Applications

(5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. It has been shown to have a high affinity for certain receptors in the brain, including the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and anxiety. (5-Ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has also been shown to have potential as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

(5-ethyl-1-benzofuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-14-4-5-17-15(12-14)16(13-25-17)18(24)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTIZHZDVJAOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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